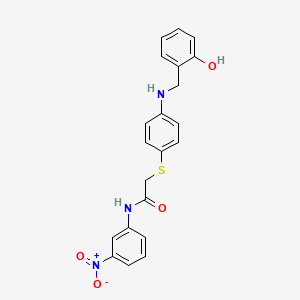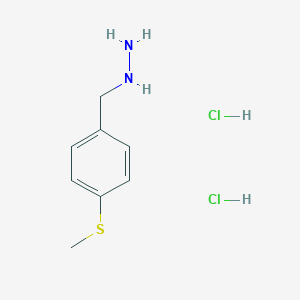
N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, commonly known as THF-BOC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. THF-BOC is a white crystalline powder that is soluble in organic solvents and is commonly used as a protecting group in organic synthesis.
Mechanism of Action
The mechanism of action of THF-BOC is based on its ability to protect functional groups during the synthesis process. THF-BOC acts as a protecting group for amines, which prevents them from reacting with other functional groups during the synthesis process. This allows for the synthesis of complex organic compounds with high yields and purity.
Biochemical and Physiological Effects
THF-BOC does not have any known biochemical or physiological effects on the body. It is a synthetic compound that is used solely for scientific research purposes and does not have any medical applications.
Advantages and Limitations for Lab Experiments
THF-BOC has several advantages in laboratory experiments. It is a stable compound that can be easily synthesized and stored for future use. THF-BOC also has a high yield and purity, which makes it ideal for use in the synthesis of complex organic compounds.
However, THF-BOC also has some limitations in laboratory experiments. It can be difficult to remove the protecting group once the synthesis process is complete, which can lead to low yields and purity. THF-BOC is also sensitive to moisture and can degrade over time, which can affect the quality of the synthesized compound.
Future Directions
There are several future directions for the use of THF-BOC in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. THF-BOC can be used as a protecting group for amines in the synthesis of new drugs, which can improve the yield and purity of the synthesized compounds.
Another potential application is in the development of new materials for use in various industries. THF-BOC can be used in the synthesis of complex organic compounds, which can be used to develop new materials with unique properties.
Conclusion
In conclusion, N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound that has found its application in various scientific research fields. THF-BOC is commonly used as a protecting group in organic synthesis and has several advantages and limitations in laboratory experiments. THF-BOC has several potential applications in the development of new drugs and materials, which makes it an important compound in scientific research.
Synthesis Methods
The synthesis of THF-BOC involves the reaction of tert-butyl N-(2-aminoethyl) carbamate with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. The resulting product is then treated with 3-hydroxytetrahydrofuran-3-methanol to obtain THF-BOC.
Scientific Research Applications
THF-BOC has found its application in various scientific research fields such as drug discovery, peptide synthesis, and organic synthesis. THF-BOC is commonly used as a protecting group for amines in the synthesis of peptides and other organic compounds. It has also been used in the development of new drugs due to its ability to protect functional groups during the synthesis process.
properties
IUPAC Name |
N'-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)13-9(15)8(14)12-6-11(16)4-5-17-7-11/h16H,4-7H2,1-3H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAGWMLXPVCIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1(CCOC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)
![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)
![3-allyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455977.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2455983.png)

